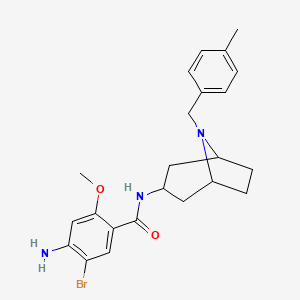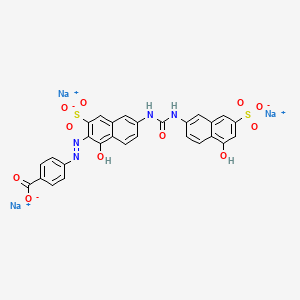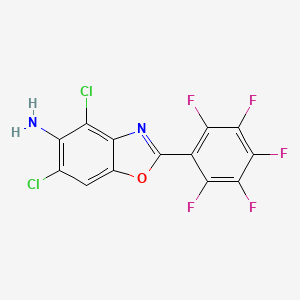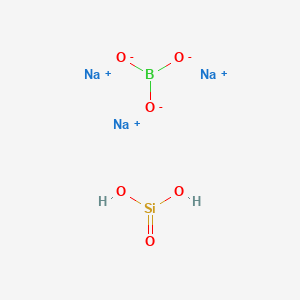
Sodium borate silicate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium borate silicate is a compound that combines the properties of borate and silicate. It is commonly used in various industrial and scientific applications due to its unique chemical and physical properties. This compound is known for its stability, resistance to thermal shock, and ability to form glassy materials. It is often used in the production of glass, ceramics, and as a component in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium borate silicate can be synthesized through the reaction of sodium silicate with boric acid. The process involves mixing an aqueous solution of sodium silicate with boric acid, followed by drying the resulting gel at different temperatures (100°C, 225°C, and 450°C) to obtain solid this compound . The gelling behavior is influenced by the pH of the solution, with optimal gelling observed at pH values between 9 and 10 .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The raw materials, including sodium silicate and boric acid, are mixed in large reactors, and the resulting gel is dried in industrial ovens. The drying process is carefully controlled to ensure consistent quality and properties of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium borate silicate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound due to its stability.
Substitution Reactions: this compound can undergo substitution reactions where borate or silicate ions are replaced by other ions in the compound.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents, but this compound is generally resistant to oxidation.
Reduction: Reducing agents can be used, but the compound’s stability makes reduction reactions less common.
Substitution: Common reagents include other metal salts that can replace sodium ions in the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can produce various metal borate or silicate compounds.
Wissenschaftliche Forschungsanwendungen
Sodium borate silicate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and processes.
Biology: Employed in the preparation of bioactive glasses for bone regeneration and wound healing.
Medicine: Utilized in the development of medical devices and implants due to its biocompatibility.
Wirkmechanismus
The mechanism by which sodium borate silicate exerts its effects involves the formation of a stable network of borate and silicate ions. This network provides the compound with its unique properties, such as thermal stability and resistance to chemical attack. In biological applications, the compound promotes bone regeneration by forming a bioactive surface that supports cell attachment and growth .
Vergleich Mit ähnlichen Verbindungen
Borosilicate Glass: Contains boron trioxide and silica, known for its low thermal expansion and high resistance to thermal shock.
Sodium Silicate: A simpler compound used in various industrial applications, but lacks the unique properties provided by the addition of borate.
Boric Acid: Used in various applications but does not form the stable network seen in sodium borate silicate.
Uniqueness: this compound is unique due to its combination of borate and silicate properties, providing enhanced stability, thermal resistance, and bioactivity compared to similar compounds. This makes it particularly valuable in applications requiring these specific properties.
Eigenschaften
CAS-Nummer |
50815-87-7 |
|---|---|
Molekularformel |
BH2Na3O6Si |
Molekulargewicht |
205.88 g/mol |
IUPAC-Name |
trisodium;dihydroxy(oxo)silane;borate |
InChI |
InChI=1S/BO3.3Na.H2O3Si/c2-1(3)4;;;;1-4(2)3/h;;;;1-2H/q-3;3*+1; |
InChI-Schlüssel |
LYKSNPCDSUJEIY-UHFFFAOYSA-N |
Kanonische SMILES |
B([O-])([O-])[O-].O[Si](=O)O.[Na+].[Na+].[Na+] |
Physikalische Beschreibung |
White odorless powder; [Potters MSDS] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B13807351.png)
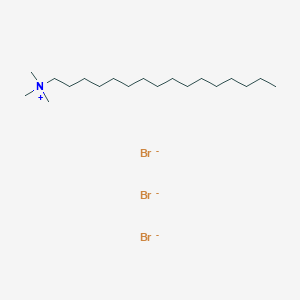
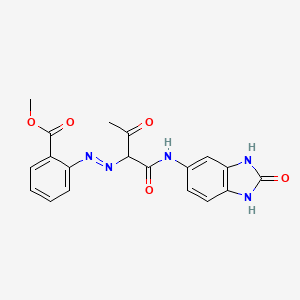
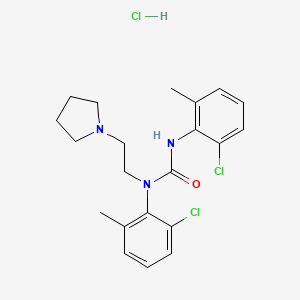
![[1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI)](/img/structure/B13807378.png)

![7-Benzothiazolesulfonic acid, 2-[4-(5-amino-6-methyl-2-naphthalenyl)phenyl]-6-methyl-](/img/structure/B13807391.png)


